molecular formula C6H7FN2 B048609 4-Fluorobenzene-1,2-diamine CAS No. 367-31-7

4-Fluorobenzene-1,2-diamine

Cat. No. B048609
Key on ui cas rn: 367-31-7
M. Wt: 126.13 g/mol
InChI Key: KWEWNOOZQVJONF-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

The title compound (Sarges, R. et al., J. Med. Chem. 33: 2240 (1990)) was prepared using an adaptation of the method of Cheeseman. (Cheeseman, G. W. H. J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (17.4 g, 0.100 mol) and 4-fluoro-1,2-diaminobenzene (1.00 g, 7.93 mmol) was heated to reflux with stirring under N2 for 2 h. The reaction was cooled to room temperature and the solid was collected by vacuum filtration and rinsed with EtOH (50 mL) to give a gray-brown solid which was further dried under vacuum (0.1 torr, 25° C.) to yield 1.06 g (74.4%) which was >98% pure by NMR. An analytically pure sample was prepared by dissolution of 60 mg of the solid in 1.0N NaOH and treatment of this solution with activated charcoal. Filtration of this mixture through a pad of Celite and acidification with 1N HCl gave fine white needles which were collected by vacuum filtration, rinsed with H2O and further dried under vacuum (0.1 torr, 25° C.) to give 25.5 mg of white needles, mp 375°-380° C. (dec) (lit. >300° C. (Sarges, R., et al., J. Med. Chem. 33: 2240 (1990)). 1H NMR (d6 -DMSO) δ 6.90 (m, 2H, ArH), 7.09 (dd, J=9, J=5.4), 11.9 (s, 1H, NH), 11.96 (s, 1H, NH). EIMS m/z 180(100,M+), 152(44), 124(63), 97(43), 28(53). EIHRMS calc. for C8H5FN2N2O2 180.0334, found 180.0337.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[F:11][C:12]1[CH:17]=[CH:16][C:15]([NH2:18])=[C:14]([NH2:19])[CH:13]=1.C>[OH-].[Na+]>[F:11][C:12]1[CH:13]=[C:14]2[C:15](=[CH:16][CH:17]=1)[NH:18][C:1](=[O:8])[C:2](=[O:4])[NH:19]2 |f:3.4|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)N
Step Two
Name
solid
Quantity
60 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under N2 for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with EtOH (50 mL)
CUSTOM
Type
CUSTOM
Details
to give a gray-brown solid which
CUSTOM
Type
CUSTOM
Details
was further dried under vacuum (0.1 torr, 25° C.)
CUSTOM
Type
CUSTOM
Details
to yield 1.06 g (74.4%) which
FILTRATION
Type
FILTRATION
Details
Filtration of this mixture through a pad of Celite and acidification with 1N HCl
CUSTOM
Type
CUSTOM
Details
gave fine white needles which
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with H2O
CUSTOM
Type
CUSTOM
Details
further dried under vacuum (0.1 torr, 25° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2NC(C(NC2=CC1)=O)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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